molecular formula C20H22ClF3N4O B12299597 1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 34580-70-6

1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride

Cat. No.: B12299597
CAS No.: 34580-70-6
M. Wt: 426.9 g/mol
InChI Key: DWKPTKSRQULISV-UHFFFAOYSA-N
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Description

3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidin-1-yl Ethoxy Group: This step can be carried out through nucleophilic substitution reactions where the ethoxy group is introduced, followed by the attachment of the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydro derivatives of the pyrazolo[3,4-b]pyridine core.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo(3,4-b)pyridine derivatives. For instance, a derivative known as compound 15y was identified as a potent inhibitor of TANK-binding kinase 1 (TBK1), showing an IC50 value of 0.2 nM. This compound effectively inhibited downstream interferon signaling in immune cells and demonstrated antiproliferative effects across several cancer cell lines, including A172 and U87MG .

In another study, novel trisubstituted pyrazolo(3,4-b)pyridines exhibited significant cytotoxic activity against various cancer cell lines and showed promise in inhibiting tumor growth in vivo within a breast cancer mouse model . These findings suggest that derivatives of 1H-pyrazolo(3,4-b)pyridine could serve as lead compounds for cancer therapy.

Inhibition of Enzymes

The pharmacological profile of pyrazolo(3,4-b)pyridines includes their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have been identified as phosphodiesterase type IV (PDE4) inhibitors. These compounds hold therapeutic potential for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma by modulating inflammatory responses .

Antimicrobial Properties

Emerging research indicates that pyrazolo(3,4-b)pyridine derivatives may also possess antimicrobial properties. Some studies have reported that these compounds can inhibit the growth of various microbial pathogens, making them candidates for further exploration in the field of infectious diseases .

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships of pyrazolo(3,4-b)pyridines is crucial for optimizing their biological activities. Various studies have explored how modifications at different positions on the pyrazole ring affect potency and selectivity against specific targets. For instance, substituents at positions N1, C3, C4, C5, and C6 have been systematically analyzed to determine their impact on biological activity .

Synthetic Methodologies

The synthesis of 1H-pyrazolo(3,4-b)pyridine derivatives has been facilitated by innovative methodologies such as asymmetric synthesis using chiral catalysts. Recent advancements have allowed for high yields and enantioselectivity in the production of these compounds . Such synthetic approaches are vital for producing sufficient quantities for biological testing and potential clinical applications.

Case Studies

Study Focus Key Findings
Study on Compound 15yTBK1 InhibitionIC50 = 0.2 nM; effective in immune response modulation
Trisubstituted Pyrazolo CompoundsAnticancer ActivitySignificant cytotoxicity; inhibited tumor growth in vivo
PDE4 InhibitorsInflammatory DiseasesPotential treatments for COPD and asthma
Antimicrobial Activity ResearchMicrobial InhibitionDemonstrated activity against various pathogens

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazolo[3,4-b]pyridine core interacts with the active sites of enzymes or receptors, potentially inhibiting their activity. The piperidin-1-yl ethoxy group may further modulate its pharmacokinetic properties, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Morpholin-4-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride
  • 3-(2-(Pyrrolidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-(Piperidin-1-yl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine hydrochloride is unique due to the presence of the piperidine ring, which can significantly influence its biological activity and pharmacokinetic properties. The trifluoromethyl group also enhances its stability and binding affinity, making it a promising candidate for further research and development.

Biological Activity

1H-Pyrazolo(3,4-b)pyridine derivatives are recognized for their diverse biological activities, particularly in oncology and inflammation. The compound in focus, 1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride , exhibits promising pharmacological properties. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1), both of which are implicated in cancer progression and immune responses.

  • TRKA Inhibition : The compound has shown effective inhibition of TRKA with an IC50 value of 56 nM , suggesting significant potential for treating cancers characterized by TRKA overexpression .
  • TBK1 Inhibition : Another study highlighted a derivative with an IC50 of 0.2 nM against TBK1, indicating a strong inhibitory effect on inflammatory pathways and potential applications in autoimmune diseases .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance biological activity. Key findings include:

  • Substituent Effects : The presence of a trifluoromethyl group at the phenyl position significantly increases potency against TRKA and TBK1.
  • Piperidine Moiety : The introduction of a piperidinyl ethoxy group appears to enhance solubility and bioavailability, crucial for therapeutic efficacy.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of the compound on various cancer cell lines. Notably, it demonstrated an IC50 value of 0.304 μM against the Km-12 cell line while exhibiting selectivity towards MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) lines. This selectivity suggests potential for targeted cancer therapies with reduced side effects .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on TBK1 inhibition, the compound was shown to effectively suppress downstream interferon signaling in stimulated THP-1 and RAW264.7 cells. This finding supports its role as a therapeutic agent in managing inflammatory diseases .

Data Tables

Biological ActivityIC50 ValueCell Line/Target
TRKA Inhibition56 nMKm-12
TBK1 Inhibition0.2 nMTHP-1, RAW264.7
Anticancer Efficacy0.304 μMMCF-7

Properties

CAS No.

34580-70-6

Molecular Formula

C20H22ClF3N4O

Molecular Weight

426.9 g/mol

IUPAC Name

3-(2-piperidin-1-ylethoxy)-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-6-4-7-16(14-15)27-18-17(8-5-9-24-18)19(25-27)28-13-12-26-10-2-1-3-11-26;/h4-9,14H,1-3,10-13H2;1H

InChI Key

DWKPTKSRQULISV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NN(C3=C2C=CC=N3)C4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

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